1-(benzylsulfonyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide
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Overview
Description
N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenylmethanesulfonyl group, and a 3-methylphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-methylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl 4-piperidinecarboxylate in the presence of a base to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The phenylmethanesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-2-({4-(3-METHYLPHENYL)-5-[(4-(3-METHYLPHENYL)-5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C23H30N2O3S2 |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O3S2/c1-19-6-5-9-21(16-19)17-29-15-12-24-23(26)22-10-13-25(14-11-22)30(27,28)18-20-7-3-2-4-8-20/h2-9,16,22H,10-15,17-18H2,1H3,(H,24,26) |
InChI Key |
AKXMNNVRJJZIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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